molecular formula C13H18ClN5S B1402659 (2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride CAS No. 1361116-58-6

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride

Cat. No. B1402659
CAS RN: 1361116-58-6
M. Wt: 311.83 g/mol
InChI Key: ZFVFEYJDCUNOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5S and its molecular weight is 311.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dual-Action Hypoglycemic Agents

A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the chemical , have been synthesized and evaluated for their potential as glucokinase activators. One compound in this series demonstrated significant dual-acting hypoglycemic properties, activating both glucokinase and PPARγ, showcasing the compound's utility in glucose management in diabetes (Song et al., 2011).

Plant Growth Stimulation

Certain derivatives, including the subject compound, have shown pronounced effects in stimulating plant growth. This was particularly noted in derivatives containing additional rings such as 1,2,4-triazole or 1,3,4-oxadiazole in addition to the pyrimidine fragment. These compounds revealed an encouraging 65-87% relative growth stimulation compared to heteroauxin, a standard growth stimulator (Pivazyan et al., 2019).

Histone Lysine Demethylase Inhibition

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, similar to the compound in focus, have been optimized to produce potent JmjC histone N-methyl lysine demethylase inhibitors. These compounds target Fe(II) in the active site and show selectivity for the KDM4 and KDM5 subfamily demethylases, indicating their potential in epigenetic modulation (Bavetsias et al., 2016).

Fungicidal Properties

Derivatives of the target compound have been found to possess potent fungicidal activities. For example, a pyrimidin-4-amine-based optimization derivative demonstrated superior fungicidal activity compared to several commercial fungicides, highlighting the compound's potential in agricultural applications (Liu et al., 2023).

Antimicrobial Activity

Newly synthesized compounds containing the thiazole moiety and related to the queried chemical showed promising results against various microorganisms. These findings indicate a potential for developing novel classes of antimicrobial agents using such structures (Abdelhamid et al., 2010).

properties

IUPAC Name

5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S.ClH/c1-8-7-15-13(19-8)18-12-6-11(16-9(2)17-12)10-4-3-5-14-10;/h6-7,10,14H,3-5H2,1-2H3,(H,15,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVFEYJDCUNOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCN3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride
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(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride

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